molecular formula C25H22FN3O2 B3045615 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide CAS No. 1105207-59-7

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

Cat. No. B3045615
CAS RN: 1105207-59-7
M. Wt: 415.5
InChI Key: JCBSEAFILGSAKV-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities. Quinazolinones are heterocyclic compounds that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing ring (pyrimidine). In this case, the quinazolinone core is substituted with various functional groups, including a fluorophenyl group, a phenylbutanamide group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core and the various substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorine atom could influence its reactivity and the strength of its interactions with other molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many quinazolinone derivatives have been studied for their potential anticancer activities, and their mechanisms of action often involve interactions with various enzymes or receptors in cancer cells .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment. If the compound is a novel one, more specific safety data may not be available .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a therapeutic agent, future studies might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-27-23-15-12-20(28-24(30)9-5-8-18-6-3-2-4-7-18)16-22(23)25(31)29(17)21-13-10-19(26)11-14-21/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSEAFILGSAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132533
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105207-59-7
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105207-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
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N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

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